![molecular formula C14H11NO B057821 2-[4-(羟甲基)苯基]苯甲腈 CAS No. 154709-19-0](/img/structure/B57821.png)
2-[4-(羟甲基)苯基]苯甲腈
描述
Synthesis Analysis
The synthesis of compounds related to 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves various chemical reactions, including alkaline rearrangement and direct cyanation processes. For example, the alkaline hydrolysis and subsequent rearrangement under specific conditions can lead to the formation of phenylmethylenedihydroisoindolinones from benzofuran derivatives (Guillaumel et al., 1990). Moreover, the Rhodium(III)-catalyzed cyanation of aromatic C-H bonds, utilizing N-nitroso as a directing group, presents a method for synthesizing 2-(alkylamino)benzonitriles, demonstrating the versatility of related compounds in synthesis strategies (Dong et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insights into the geometric configuration and electronic structure of these molecules. For instance, the structure and properties of azo-benzoic acids and their precursors have been confirmed using NMR, UV–VIS, and IR spectroscopy, along with theoretical calculations (Baul et al., 2009).
Chemical Reactions and Properties
Compounds similar to 2-[4-(Hydroxymethyl)phenyl]benzonitrile exhibit a range of chemical reactivities, such as rearrangements and cyanation reactions. These reactions are influenced by the compound's molecular structure, including the presence of functional groups that dictate its reactivity patterns. The benzofuran skeleton rearrangement and the direct cyanation of aromatic C-H bonds represent key reactions that highlight the chemical versatility and reactivity of these compounds (Guillaumel et al., 1990; Dong et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the synthesis and characterization of luminescent benzonitriles reveal their potential as mesogens, exhibiting liquid crystalline behavior and emitting properties, which are important for applications in display technologies (Ahipa et al., 2014).
科学研究应用
合成和环加成反应
化合物2-[4-(羟甲基)苯基]苯甲腈在各种化学结构的合成中起着重要作用。Kanemasa、Nishiuchi和Wada(1992年)证明了它在腈氧环加成反应的区域控制中的作用,导致5-羟甲基-4-甲基-3-苯基-2-异噁唑烷的产生。这一过程以其高区域选择性和在合成取代烯丙醇中的潜在应用而闻名(Kanemasa, Nishiuchi, & Wada, 1992)。
抗癌研究
Pilon等人(2020年)合成了一系列涉及4-羟甲基苯甲腈等化合物。这些化合物对结肠癌和三阴性乳腺癌细胞表现出强烈的活性,表明4-羟甲基苯甲腈衍生物在癌症研究中的潜力(Pilon et al., 2020)。
化学和物理性质分析
Tiwari、Dwivedi和Sharma(2020年)研究了4-乙氧基-4'-氰基联苯的物理化学性质和光谱分析,其中包括苯甲腈作为成分。这项研究为包含苯甲腈的化合物的电子结构和性质提供了见解(Tiwari, Dwivedi, & Sharma, 2020)。
雄激素受体拮抗剂的开发
Li等人(2008年)讨论了4-((1R,2R)-2-羟基环己基)-2(三氟甲基)苯甲腈作为一种新型的非类固醇雄激素受体拮抗剂的开发。这种不具有光毒性的化合物显示出在皮肤病学应用中的潜力,突显了苯甲腈衍生物在制药开发中的多功能性(Li et al., 2008)。
抗肿瘤活性和DNA结合
Bera等人(2021年)合成了一种与苯甲腈衍生物形成的钴(II)配合物,对U937癌细胞表现出显著的抗肿瘤活性。这项研究强调了苯甲腈衍生物在开发新的抗肿瘤药物和了解它们与DNA相互作用的相关性(Bera et al., 2021)。
属性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNKJXHTMOHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362718 | |
| Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)phenyl]benzonitrile | |
CAS RN |
154709-19-0 | |
| Record name | 4'-hydroxymethyl-biphenyl-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

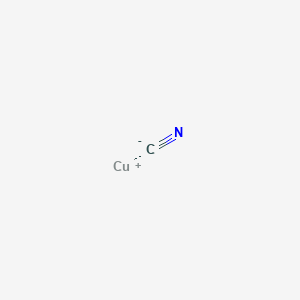
![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
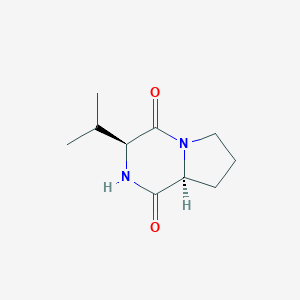
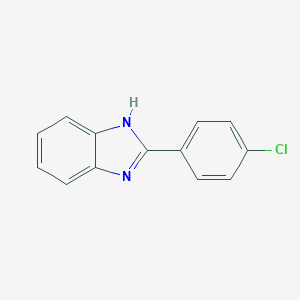
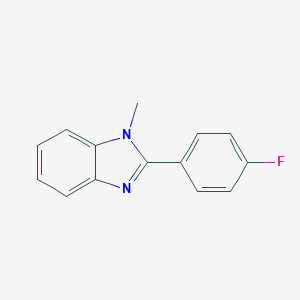
![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)

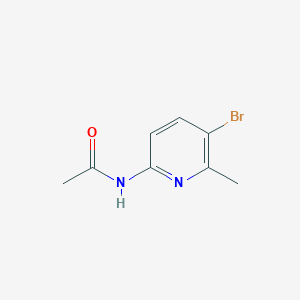
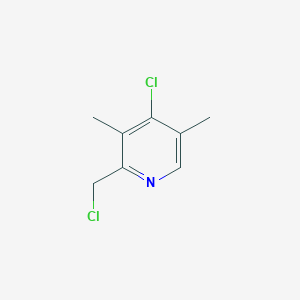
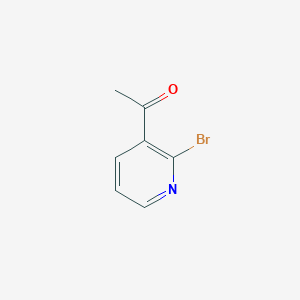
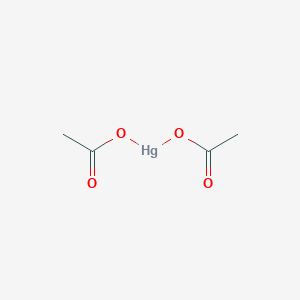
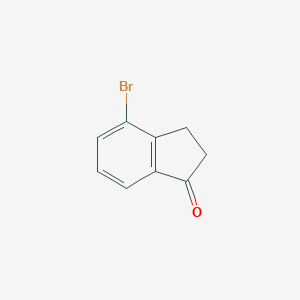
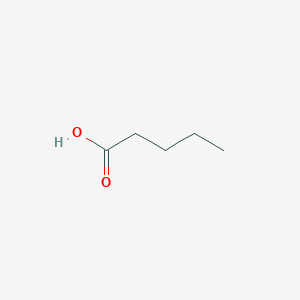
![1-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B57771.png)